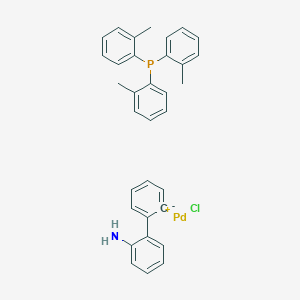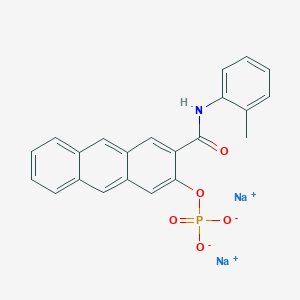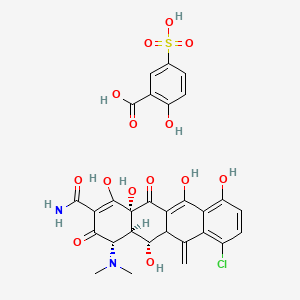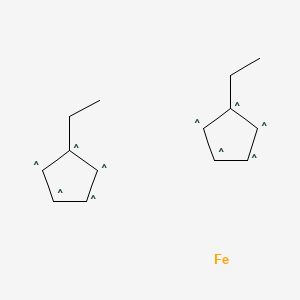
P(O-Tol)3 PD G2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[tri(o-tolyl)phosphine][2-(2′-amino-1,1′-biphenyl)]palladium(II): , commonly referred to as P(O-Tol)3 PD G2 , is a palladium-based catalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P(O-Tol)3 PD G2 involves the reaction of tri(o-tolyl)phosphine with chloro[2-(2′-amino-1,1′-biphenyl)]palladium(II) . The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the catalyst .
Industrial Production Methods: In industrial settings, the production of This compound is scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: P(O-Tol)3 PD G2 is known for its versatility in catalyzing various cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Hiyama Coupling
- Buchwald-Hartwig Cross Coupling
Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents under mild to moderate conditions. The presence of a base, such as potassium carbonate or cesium carbonate, is often required to facilitate the reaction .
科学研究应用
Chemistry: P(O-Tol)3 PD G2 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high efficiency and selectivity make it a preferred catalyst in the synthesis of complex molecules .
Biology and Medicine: In the biomedical field, This compound is employed in the synthesis of pharmaceutical intermediates. Its ability to catalyze reactions under mild conditions is particularly advantageous for the synthesis of sensitive bioactive compounds.
Industry: Industrially, This compound is used in the production of fine chemicals and agrochemicals. Its role in facilitating efficient and scalable reactions makes it a valuable asset in large-scale manufacturing processes.
作用机制
P(O-Tol)3 PD G2: functions as a catalyst by facilitating the formation of palladium species that are active in cross-coupling reactions. The biphenyl-based ligand in the compound enhances the stability and reactivity of the palladium center, allowing for efficient catalysis at room temperature with weak bases .
相似化合物的比较
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
- Bis[tris(2-methylphenyl)phosphine]palladium
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness: P(O-Tol)3 PD G2 stands out due to its air stability and bulky electron-rich dialkylbiaryl phosphine ligand. These features contribute to its high reactivity and selectivity in cross-coupling reactions, making it a superior choice for various synthetic applications .
属性
分子式 |
C33H31ClNPPd |
|---|---|
分子量 |
614.4 g/mol |
IUPAC 名称 |
chloropalladium(1+);2-phenylaniline;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P.C12H10N.ClH.Pd/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h4-15H,1-3H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI 键 |
HLALSHRZDNLGDQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)









